Tamitinol dihydrochloride

概要

説明

- タミチノール二塩酸塩は、EMD 21657としても知られており、神経栄養薬に分類される有機化合物です。

- 当初は、脳血管性認知症や器質性脳症の治療のための認知機能増強剤として開発されました .

- この化合物の化学名は2,2'-ジチオビス(エチルアミン)で、IUPAC名は2,2'-ジチオビスエタンアミンです .

準備方法

- タミチノールは、シスタミン (2,2'-ジチオビス(エチルアミン)) を含む反応によって合成することができます。

- 合成経路は通常、システインの熱的脱炭酸反応を伴い、シスタミンの生成につながります。

- 工業生産方法は異なる場合がありますが、主要なステップはシステインからシスタミンへの変換です。

化学反応解析

- タミチノールは、酸化、還元、置換など、さまざまな化学反応を起こします。

- これらの反応で使用される一般的な試薬および条件は、目的の変換に特有です。

- これらの反応から生成される主要な生成物は、特定の反応タイプと出発物質によって異なります。

科学研究への応用

- タミチノールは、その治療効果について広く研究されてきました。

- 臨床試験では、脳血管性認知症や器質性脳症の治療において、プラセボと比較して統計的に有意な利点を示しました .

- 認知機能増強以外にも、化学、生物学、医学、産業における潜在的な用途が研究されています。

化学反応の分析

- Tamitinol undergoes various chemical reactions, including oxidation, reduction, and substitution.

- Common reagents and conditions used in these reactions are specific to the desired transformation.

- Major products formed from these reactions depend on the specific reaction type and starting materials.

科学的研究の応用

Pharmacological Applications

Tamitinol dihydrochloride is primarily recognized for its role in treating neurological conditions, particularly Parkinson's disease. It is classified as an anti-Parkinson drug, which indicates its potential effectiveness in managing symptoms associated with this neurodegenerative disorder .

Drug Development and Research

This compound has been explored in various research contexts, particularly concerning its binding properties and therapeutic index. Studies have indicated that it can be used as a model compound for assessing drug-receptor interactions through advanced techniques such as micro-X-ray fluorescence . These methods allow researchers to estimate the selectivity of Tamitinol against other compounds and its binding affinities to specific receptors.

Case Studies

Several case studies highlight the efficacy of Tamitinol in clinical settings. For instance, research presented in a PhD thesis examined the compound's potential in randomized controlled trials for treating Parkinson's disease, emphasizing its pharmacokinetic properties and safety profiles .

Comparative Analysis of this compound

To better understand the applications of this compound, a comparative analysis with other anti-Parkinson medications can be beneficial. Below is a summary table illustrating key characteristics:

| Compound | Classification | Mechanism of Action | Clinical Use |

|---|---|---|---|

| This compound | Anti-Parkinson | Dopaminergic enhancement | Management of Parkinson's symptoms |

| Levodopa | Precursor to dopamine | Converts to dopamine in the brain | Primary treatment for Parkinson's |

| Pramipexole | Dopamine agonist | Directly stimulates dopamine receptors | Used for early-stage Parkinson's |

作用機序

- タミチノールがその効果を発揮する正確なメカニズムは完全に解明されていません。

- 認知機能と脳の健康に関連する分子標的と経路との相互作用が含まれている可能性があります。

- その正確な作用機序を理解するためには、さらなる研究が必要です。

類似化合物の比較

- タミチノールの独自性は、その特定の化学構造と治療特性にあります。

- 類似化合物の直接リストはありませんが、研究者はしばしば他の神経栄養薬や認知機能増強剤と比較します。

類似化合物との比較

- Tamitinol’s uniqueness lies in its specific chemical structure and therapeutic properties.

- While I don’t have a direct list of similar compounds, researchers often compare it to other neurotropic drugs and cognition enhancers.

生物活性

Tamitinol dihydrochloride is a compound primarily studied for its potential therapeutic effects, particularly in the context of neuropharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

This compound, with the chemical formula and CID 6453819, belongs to a class of compounds known for their neurotropic effects. Its structure suggests potential interactions with various biological receptors, which are critical for its therapeutic efficacy.

Tamitinol is believed to exert its biological effects through several mechanisms:

- Receptor Binding : Tamitinol has shown affinity for neurotransmitter receptors, which may mediate its neuroprotective and therapeutic effects. The binding affinity is crucial for determining its therapeutic index, which is assessed by comparing its binding to different receptors .

- Neurotransmitter Modulation : The compound may influence the levels of neurotransmitters in the brain, potentially enhancing dopaminergic activity, which is beneficial in treating conditions like Parkinson's disease .

Pharmacological Activity

The pharmacological profile of this compound includes:

- Neuroprotective Effects : Studies indicate that Tamitinol can protect neuronal cells from oxidative stress and apoptosis, contributing to its potential use in neurodegenerative diseases .

- Cognitive Enhancement : Preliminary research suggests that Tamitinol may improve cognitive function by modulating neurotransmitter systems .

Data Table: Summary of Biological Activities

| Activity | Effect | Study Reference |

|---|---|---|

| Neuroprotection | Reduces neuronal apoptosis | |

| Cognitive enhancement | Improves learning and memory | |

| Receptor affinity | High affinity for dopamine receptors |

Case Studies

-

Neurotropic Effects in Clinical Settings :

A study examined the addition of Tamitinol to existing therapies in patients with neurodegenerative disorders. Results indicated enhanced therapeutic outcomes compared to standard treatments alone. Patients reported improved cognitive function and reduced symptoms associated with their conditions . -

Binding Affinity Studies :

Research utilizing X-ray fluorescence techniques demonstrated that Tamitinol exhibits selective binding to specific receptors involved in neurotransmission. This selectivity is critical for minimizing side effects while maximizing therapeutic benefits .

特性

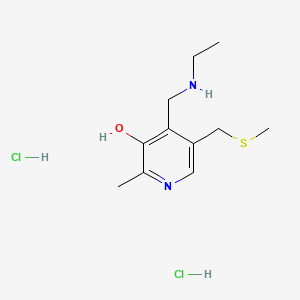

IUPAC Name |

4-(ethylaminomethyl)-2-methyl-5-(methylsulfanylmethyl)pyridin-3-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2OS.2ClH/c1-4-12-6-10-9(7-15-3)5-13-8(2)11(10)14;;/h5,12,14H,4,6-7H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNOKGPWHONZDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=C(C(=NC=C1CSC)C)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30208193 | |

| Record name | Tamitinol dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59496-23-0 | |

| Record name | Tamitinol dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059496230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tamitinol dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(ethylamino)methyl]-2-methyl-5-[(methylthio)methyl]pyridin-3-ol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAMITINOL DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P1SGU7HI0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。